Benzyl 2-aminoacetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl 2-aminoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-6-9(11)12-7-8-4-2-1-3-5-8/h1-5H,6-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYACYYPACQCDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90938429 | |
| Record name | Benzyl glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90938429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1738-68-7, 2462-31-9 | |
| Record name | Glycine, phenylmethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001738687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyl glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90938429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl glycinate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0059934 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Advanced Synthetic Methodologies for Benzyl 2 Aminoacetate
Esterification Reactions for Glycine (B1666218) Benzyl (B1604629) Ester Formation
The formation of Benzyl 2-aminoacetate, also known as glycine benzyl ester, is commonly achieved through the direct esterification of glycine with benzyl alcohol. This class of reactions is fundamental in organic synthesis for creating ester functional groups.
Fischer-Speier Esterification and Azeotropic Water Removal
Fischer-Speier esterification is a classic and widely employed method that involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. wikipedia.org In the context of this compound synthesis, glycine (the carboxylic acid) is reacted with benzyl alcohol. researchgate.net This reaction is an equilibrium process, and to drive it towards the formation of the ester, the water produced as a byproduct must be continuously removed. wikipedia.org
Catalytic Approaches in Benzyl Glycinate Synthesis (e.g., p-toluenesulfonic acid catalysis)
The choice of acid catalyst is pivotal for the success of the Fischer-Speier esterification. While various strong acids can be used, p-toluenesulfonic acid (p-TsOH) is a particularly effective and commonly used catalyst for the synthesis of amino acid benzyl esters. wikipedia.orggoogle.compreprints.org It is a strong organic acid that is solid and non-corrosive, making it easier and safer to handle than mineral acids like sulfuric acid. preprints.org
The catalytic mechanism involves the protonation of the carbonyl oxygen of glycine by p-TsOH. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the oxygen atom of benzyl alcohol, thereby facilitating the esterification process. wikipedia.org The reaction typically yields the p-toluenesulfonate salt of this compound directly, which is a stable, crystalline solid. researchgate.netvulcanchem.com
Optimization of Reaction Conditions for Yield and Purity
Maximizing the yield and purity of this compound requires careful optimization of several reaction parameters.
Catalyst Preparation : For optimal results, any water present in the catalyst should be removed. A common industrial practice involves the pre-dehydration of p-toluenesulfonic acid monohydrate by refluxing it with toluene (B28343) to create anhydrous conditions before the main reaction begins. vulcanchem.com
Solvent Selection : The choice of solvent impacts both reaction efficiency and product quality. Toluene is effective for azeotropic water removal and allows for reaction temperatures around 110–120°C. google.com However, for optically active amino acids, such high temperatures can lead to racemization. researchgate.netnih.gov To circumvent this, lower-boiling solvents like cyclohexane (B81311) or green ethers such as 2-methyltetrahydrofuran (B130290) (Me-THF) have been successfully used, which form azeotropes with water at lower temperatures. researchgate.netnih.gov
Temperature and Time : Reaction temperatures are typically set to the reflux temperature of the chosen solvent. Reaction times can vary from a few hours to over ten hours, depending on the scale and specific conditions. wikipedia.orgchemicalbook.com
Purification : High purity is often achieved through crystallization. After the reaction is complete, the mixture is cooled, allowing the product, typically the tosylate salt, to crystallize. This crude product can then be further purified by recrystallization from a suitable solvent system, such as ethanol (B145695) and diethyl ether, to achieve purities of 95% or higher. vulcanchem.comchemicalbook.com A patented method reports yields of 85–88% with this optimized approach. vulcanchem.com
Table 1: Comparison of Solvents in Fischer-Speier Esterification for Amino Acid Benzyl Esters
| Solvent | Boiling Point (°C) | Azeotrope with Water (°C) | Advantages | Disadvantages | Citations |
|---|---|---|---|---|---|
| Toluene | 111 | 85 | Effective water removal, good solubility for reactants | High temperature can cause racemization for chiral substrates | researchgate.netgoogle.com |
| Benzene (B151609) | 80 | 69 | Lower boiling point than toluene | Highly toxic and carcinogenic; generally avoided | researchgate.netmdpi.com |
| Cyclohexane | 81 | 69 | Lower boiling point, avoids racemization, less toxic than benzene | Lower solubility for some amino acids | researchgate.netnih.gov |
| 2-Methyltetrahydrofuran (Me-THF) | 80 | 71 | "Green" ether solvent, avoids racemization, good yields | More expensive than traditional solvents | researchgate.netnih.gov |
Alternative Synthetic Pathways to this compound
Beyond direct esterification, alternative routes to this compound and its derivatives exist, often starting from other esterified forms of glycine or proceeding via stable salt intermediates.
Preparation from Glycine Methyl Ester
While direct esterification of glycine is the most common route, this compound can theoretically be prepared from other glycine esters, such as glycine methyl ester, via transesterification. This process would involve reacting glycine methyl ester with benzyl alcohol in the presence of an acid or base catalyst. To drive the reaction forward, the methanol (B129727) byproduct would need to be removed from the reaction mixture as it forms. Although this pathway is chemically plausible, it is less frequently documented in the scientific literature for this specific compound compared to the direct Fischer-Speier synthesis from glycine. orgsyn.org More complex multi-step syntheses often start from glycine derivatives to build more elaborate molecules, where the benzyl ester is just one component.
Synthesis via Glycine Benzyl Ester Salts (e.g., p-toluenesulfonate salt, hydrochloride salt)
The synthesis of this compound often proceeds via its stable salt forms, which are important, easily handled intermediates. The free base form of this compound can be readily obtained from these salts.
p-Toluenesulfonate Salt (H-Gly-OBzl·TosOH) : This salt is the typical product of the Fischer-Speier esterification when p-toluenesulfonic acid is used as the catalyst. researchgate.netvulcanchem.com It is a stable, crystalline solid with a defined melting point. vulcanchem.com To obtain the free ester, the tosylate salt is neutralized with a suitable base, such as an aqueous solution of sodium bicarbonate or potassium carbonate. The liberated this compound, which is less soluble in water, can then be extracted into an organic solvent. prepchem.com
Hydrochloride Salt (H-Gly-OBzl·HCl) : The hydrochloride salt is another stable and common form of the ester. cymitquimica.com It can be synthesized by reacting glycine and benzyl alcohol in the presence of thionyl chloride, which generates HCl in situ. chemicalbook.com An alternative method involves bubbling dry hydrogen chloride gas through a solution of glycine in benzyl alcohol. orgsyn.org Like the tosylate salt, the hydrochloride salt serves as a stable precursor that can be stored and later converted to the free base by neutralization when needed for subsequent reactions, such as in peptide synthesis. cymitquimica.com
Table 2: Properties of Common Glycine Benzyl Ester Salts
| Salt Form | Chemical Formula | Molecular Weight (g/mol) | Typical Appearance | Key Synthetic Route | Citations |
|---|---|---|---|---|---|
| p-Toluenesulfonate Salt | C₁₆H₁₉NO₅S | 337.39 | White crystalline solid | Fischer-Speier esterification with p-TsOH catalyst | vulcanchem.comthermofisher.com |
| Hydrochloride Salt | C₉H₁₂ClNO₂ | 201.65 | White to off-white crystalline powder | Reaction with thionyl chloride or HCl gas | chemicalbook.com |
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound, an important intermediate in pharmaceuticals and organic synthesis, is increasingly being viewed through the lens of green chemistry. The focus is on developing methods that are more environmentally benign, efficient, and sustainable than traditional approaches. This involves the use of safer solvents, alternative energy sources, and innovative catalyst design to reduce waste, energy consumption, and the use of hazardous materials.
Solvent-Free and Reduced-Solvent Methodologies
Traditional methods for synthesizing amino acid benzyl esters, such as the Fischer-Speier esterification, often rely on hazardous solvents like benzene, toluene, or chloroform (B151607) to remove water azeotropically. nih.govresearchgate.net These solvents are toxic and environmentally harmful. Furthermore, high-boiling point solvents like toluene can lead to racemization, compromising the enantiomeric purity of the final product. nih.govresearchgate.net
In response, significant research has focused on solvent-free approaches and the substitution of hazardous solvents with greener alternatives. One prominent strategy involves performing the reaction under solvent-free conditions using heterogeneous catalysts. For example, a chitosan-supported ionic liquid has been developed as a robust and eco-friendly catalyst for the esterification of amino acids. rsc.org This method proceeds without any solvent, simplifying product isolation and minimizing waste. rsc.org
Another approach involves replacing conventional solvents with "green" ethers, which are more environmentally friendly and can be derived from renewable resources. Research has shown that solvents like 2-methyl-tetrahydrofuran (Me-THF) are effective for the Fischer-Speier esterification of amino acids, including those that are problematic to esterify, such as tryptophan and arginine. nih.gov Me-THF allows for the synthesis of enantiomerically pure benzyl esters in good yields, avoiding the racemization issues associated with higher-boiling solvents. nih.govresearchgate.net The use of dried Dowex H+ cation-exchange resin as a catalyst system also represents an environmentally friendly method that is effective and high-yielding. nih.gov
| Solvent | Classification | Key Observations | Outcome |
|---|---|---|---|
| Benzene, Chloroform | Hazardous/Traditional | Effective for water removal but highly toxic and carcinogenic. | Avoided in modern green synthesis. |
| Toluene | Hazardous/Traditional | High boiling point of the water azeotrope can cause racemization. | Risk of compromised enantiopurity. |
| Cyclopentyl methyl ether (CPME) | Green Ether | Investigated as a green alternative but found to cause racemization. | Not suitable for maintaining stereochemical integrity. |
| 2-Methyl-tetrahydrofuran (Me-THF) | Green Ether | Forms a suitable azeotrope for water removal at a moderate temperature. | Good yields and preservation of enantiomeric purity. nih.gov |
| None (Solvent-Free) | Green/Ideal | Utilizes heterogeneous catalysts like chitosan-ILs; simplifies purification. | High efficiency and excellent sustainability profile. rsc.org |
Microwave-Assisted and Ultrasound-Irradiated Syntheses
The application of alternative energy sources like microwave (MW) irradiation and ultrasound has emerged as a powerful tool in green organic synthesis. wiley.com These techniques can dramatically reduce reaction times, increase product yields, and often enable reactions to proceed under solvent-free conditions. researchgate.net
Microwave irradiation accelerates reactions by directly coupling with the molecules in the reaction mixture, leading to rapid and uniform heating. researchgate.netrasayanjournal.co.in This efficiency can reduce reaction times from hours to mere minutes. rasayanjournal.co.in For instance, the hydrolysis of benzyl chloride, a related reaction, takes only 3 minutes with 97% yield under microwave irradiation, compared to 35 minutes using conventional heating. rasayanjournal.co.in This principle is widely applied to various organic transformations, including esterifications, offering a greener pathway for producing compounds like this compound. researchgate.net
Ultrasound irradiation promotes reactions through acoustic cavitation—the formation, growth, and implosion of microscopic bubbles. This process generates localized high-temperature and high-pressure zones, enhancing mass transfer and reaction rates. mdpi.com Ultrasound-assisted synthesis is particularly effective for heterogeneous reactions and has been successfully used for preparing various nitrogen-containing heterocycles and other complex molecules, often at room temperature. mdpi.com The combination of ultrasound with green solvents or ionic liquids can further enhance the sustainability of the synthetic process. wiley.comresearcher.life
| Technique | Principle | Typical Reaction Time | Key Advantages | Relevance to this compound |
|---|---|---|---|---|
| Conventional Heating | Heat transfer via conduction/convection | Hours | Well-established | Standard method, often slow and energy-intensive. |
| Microwave (MW) Irradiation | Direct dielectric heating | Minutes | Rapid, uniform heating; higher yields; enables solvent-free reactions. researchgate.netrasayanjournal.co.in | Offers a significant reduction in reaction time and energy consumption. |
| Ultrasound (US) Irradiation | Acoustic cavitation | Minutes to Hours | Enhanced mass transfer; effective for heterogeneous systems; often at lower bulk temperatures. mdpi.com | Beneficial for reactions involving solid catalysts or reagents, improving efficiency. |
Catalyst Design for Sustainable Glycine Benzyl Ester Production
The development of sustainable catalysts is a cornerstone of green chemistry, aiming for high efficiency, selectivity, and reusability while avoiding toxic or heavy metals. For the production of glycine benzyl ester, research has shifted from traditional acid catalysts like p-toluenesulfonic acid, which can be difficult to separate and recycle, to more advanced, sustainable systems. researchgate.net
Heterogeneous catalysts are particularly attractive because they can be easily removed from the reaction mixture by simple filtration and can often be reused multiple times without significant loss of activity. rsc.org Key developments include:
Solid Acid Resins: Ion-exchange resins like Dowex H+ serve as effective, reusable solid acid catalysts for esterification, providing a simple and environmentally friendly procedure. nih.gov
Biopolymer-Supported Catalysts: Chitosan, a biopolymer derived from chitin, has been used as a support for ionic liquids. rsc.org The resulting chitosan-IL catalyst is heterogeneous, biodegradable, and highly efficient for amino acid esterification under solvent-free conditions. It has demonstrated excellent reusability, maintaining high activity for over 10 catalytic cycles. rsc.org
Organocatalysts: Metal-free organic catalysts are gaining attention due to their mild and environmentally friendly nature. rsc.org A novel system using 3,6-dichloro-1,2,4,5-tetrazine (B31795) has been developed to catalyze the synthesis of glycine ester derivatives at room temperature using air as the oxidant, eliminating the need for expensive metal catalysts or harsh oxidizing agents. rsc.org
Dehydrogenation Catalysts: An advanced and highly sustainable approach involves the direct coupling of an alcohol and an amine with the elimination of hydrogen gas (H₂). Ruthenium "pincer" complexes have been designed for the acceptorless dehydrogenative coupling of alcohols, which can be applied to form esters from alcohols. weizmann.ac.il This type of reaction is exceptionally atom-economical, producing only hydrogen as a byproduct. weizmann.ac.il
| Catalyst Type | Example | Key Features | Reusability | Source |
|---|---|---|---|---|
| Traditional Acid | p-Toluenesulfonic acid | Homogeneous; effective but requires neutralization/difficult separation. | Low | researchgate.net |
| Solid Acid Resin | Dowex H+ | Heterogeneous; simple workup; non-toxic. | High | nih.gov |
| Biopolymer-Supported | Chitosan-Ionic Liquid (IL) | Heterogeneous; biodegradable support; solvent-free conditions. | Excellent (10+ cycles) | rsc.org |
| Organocatalyst | 3,6-dichloro-1,2,4,5-tetrazine | Metal-free; mild conditions (room temp, air oxidant). | Not specified | rsc.org |
| Dehydrogenation Catalyst | Ruthenium Pincer Complex | Forms ester from alcohol with H₂ as the only byproduct; high atom economy. | High | weizmann.ac.il |
Chemical Transformations and Derivatization of Benzyl 2 Aminoacetate
Amidation and Peptide Bond Formation with Benzyl (B1604629) 2-aminoacetate.researchgate.netuantwerpen.be
The primary amine of benzyl 2-aminoacetate readily undergoes amidation to form peptide bonds. uantwerpen.be This reaction is a cornerstone of peptide synthesis, where this compound can serve as the C-terminal residue. The process involves the activation of a carboxylic acid group of an N-protected amino acid, which then reacts with the nucleophilic amine of this compound. researchgate.net
Coupling Reagents and Conditions in Peptide Synthesis (e.g., DCC, EDC, HATU, HOBt).uni-kiel.deiris-biotech.de
The formation of a peptide bond requires the use of coupling reagents to activate the carboxylic acid. iris-biotech.de Common carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently employed. peptide.comlibretexts.org These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine of this compound. iris-biotech.delibretexts.org To minimize side reactions and reduce the risk of racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with carbodiimides. uni-kiel.depeptide.com
More advanced uronium and phosphonium (B103445) salt-based coupling reagents, such as O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU), offer higher reactivity and efficiency, particularly for sterically hindered amino acids. peptide.combachem.comsigmaaldrich.com HATU, often used with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), converts the carboxylic acid into a highly reactive OAt-ester. sigmaaldrich.com The choice of coupling reagent and reaction conditions is critical for achieving high yields and maintaining the stereochemical integrity of the resulting peptide. uni-kiel.deamericanpeptidesociety.org
| Coupling Reagent | Class | Additive Often Used | Key Characteristics |
| DCC (N,N'-dicyclohexylcarbodiimide) | Carbodiimide | HOBt | By-product (DCU) is insoluble in many organic solvents. peptide.com |
| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Carbodiimide | HOBt | Water-soluble by-product, useful for aqueous extractions. peptide.compressbooks.pub |
| HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Uronium Salt | DIPEA | Highly reactive, less epimerization, suitable for difficult couplings. peptide.combachem.com |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Uronium Salt | HOBt | Efficient, but can cause guanidinylation side reactions. sigmaaldrich.com |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Phosphonium Salt | DIPEA | Good for routine synthesis and hindered couplings. sigmaaldrich.com |
Chemoselectivity in Peptide Elongation Strategies.ucl.ac.uknih.gov
Chemoselectivity is paramount in peptide elongation to ensure that the correct amide bond is formed without unintended reactions at other functional groups. ucl.ac.uk When using this compound, the amino group is the intended nucleophile. To achieve this selectivity, the N-terminus of the incoming amino acid must be protected, commonly with groups like tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc). pressbooks.pubnih.gov This protection prevents self-polymerization of the activated amino acid.
Nucleophilic Substitution Reactions Involving the Benzyl Ester Moiety.vulcanchem.comrsc.org
While the primary application of the benzyl ester in this compound is as a protecting group for the carboxylic acid, the benzyl group itself can be subject to nucleophilic substitution. vulcanchem.comorgoreview.com However, these reactions are less common in the context of peptide synthesis. The benzyl group can be cleaved by strong nucleophiles, but this is generally not a desired reaction during peptide elongation. The ester carbonyl can also be a target for nucleophilic attack, for example, by strong reducing agents like lithium aluminum hydride, which would reduce the ester to an alcohol. Such reactions would typically be performed after the peptide chain has been assembled.
Deprotection Strategies for the Benzyl Ester and Amine Groups.vulcanchem.comfishersci.co.uk
Hydrogenolysis of Benzyl Esters.vaia.comcommonorganicchemistry.com
The most common method for cleaving benzyl esters is catalytic hydrogenolysis. vaia.comcommonorganicchemistry.com This reaction involves treating the protected peptide with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). commonorganicchemistry.comjk-sci.com The reaction is clean and efficient, yielding the free carboxylic acid and toluene (B28343) as a byproduct. jk-sci.com Transfer hydrogenation, using a hydrogen donor like cyclohexene (B86901) or ammonium (B1175870) formate (B1220265) in the presence of a palladium catalyst, is also a convenient method for removing benzyl ester groups. rsc.org This method is advantageous as it avoids the need for handling gaseous hydrogen. jk-sci.com Hydrogenolysis is generally a mild method that is compatible with many other functional groups found in peptides. orgoreview.com
Acidic and Basic Hydrolysis of Benzyl Ester Groups.benchchem.comlibretexts.org
Benzyl esters can also be hydrolyzed under acidic or basic conditions. orgoreview.comlibretexts.org Acid-catalyzed hydrolysis involves heating the ester with a strong acid in an excess of water. libretexts.org This method is effective but can be harsh and may lead to the cleavage of acid-labile side-chain protecting groups or even the peptide backbone itself.
Base-catalyzed hydrolysis, or saponification, is another option, typically carried out by treating the ester with an aqueous base like sodium hydroxide. pressbooks.pub This reaction is generally irreversible and yields the carboxylate salt, which can then be neutralized to give the free carboxylic acid. libretexts.org However, basic conditions can cause racemization at the α-carbon of the amino acid residue and can also lead to side reactions with certain amino acid side chains, such as asparagine and glutamine. nih.gov For these reasons, hydrogenolysis is often the preferred method for benzyl ester deprotection in peptide synthesis. vaia.com
| Deprotection Method | Reagents | Conditions | Products | Key Features |
| Hydrogenolysis | H₂, Pd/C | Ambient pressure and temperature | Carboxylic acid, Toluene | Mild, clean, and widely used. commonorganicchemistry.comjk-sci.com |
| Transfer Hydrogenation | Cyclohexene, Pd/C | Reflux | Carboxylic acid, Toluene | Avoids use of gaseous hydrogen. rsc.org |
| Acidic Hydrolysis | Strong acid (e.g., HCl), H₂O | Heat | Carboxylic acid, Benzyl alcohol | Can be harsh and lead to side reactions. orgoreview.comlibretexts.org |
| Basic Hydrolysis (Saponification) | Aqueous base (e.g., NaOH) | Heat | Carboxylate salt, Benzyl alcohol | Risk of racemization and side-chain reactions. pressbooks.pubnih.gov |
Formation of Complex Organic Molecules from this compound as a Precursor
This compound is a key starting material for synthesizing a variety of complex organic molecules. Its structure provides a glycine (B1666218) template that can be elaborated into heterocyclic systems and other derivatized structures. By modifying its amino and ester functionalities, chemists can access diverse molecular scaffolds.
Pyrrole (B145914) Synthesis from Benzyl Isocyanoacetate Derivatives
One of the most powerful applications of this compound is its conversion to benzyl isocyanoacetate, a versatile intermediate for the synthesis of pyrroles. tandfonline.comtandfonline.com The Barton-Zard pyrrole synthesis is a classic and efficient method that utilizes isocyanoacetates. tandfonline.com In this reaction, benzyl isocyanoacetate undergoes a base-catalyzed condensation with a nitroalkene. The reaction is typically mediated by a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). tandfonline.com
The general mechanism involves the Michael addition of the isocyanoacetate anion to the nitroalkene, followed by an intramolecular cyclization and subsequent elimination of the nitro group to form the aromatic pyrrole ring. This method is particularly valuable because it allows for the direct synthesis of 3,4-substituted pyrrole-2-carboxylates, which are important precursors for porphyrins and other bile pigments. tandfonline.comtandfonline.com The benzyl ester group at the 2-position is advantageous as it can be easily removed by neutral hydrogenolysis conditions later in a synthetic sequence. tandfonline.com
The following table presents examples of pyrroles synthesized using benzyl isocyanoacetate via the Barton-Zard methodology.
| Nitroalkene Reactant | Base | Solvent | Resulting Pyrrole Product | Yield | Reference |
|---|---|---|---|---|---|
| 1-Phenyl-2-nitropropene | DBU | THF | Benzyl 4-methyl-3-phenylpyrrole-2-carboxylate | 67% | tandfonline.com |
| Methyl 4-nitro-5-oxohexanoate | DBU | THF | Benzyl 4-(2-methoxycarbonylethyl)-3-methylpyrrole-2-carboxylate | 62% | tandfonline.com |
More recently, transition-metal-catalyzed reactions have expanded the scope of pyrrole synthesis from isocyanoacetates. For instance, a silver-catalyzed reaction between benzyl isocyanoacetate and various chromones has been developed to produce polysubstituted pyrroles under mild conditions. rsc.orgrsc.org
Synthesis of Piperidine-Based Compounds
The piperidine (B6355638) ring is a privileged scaffold found in numerous natural products and pharmaceuticals. mdpi.com this compound can serve as a precursor for piperidine derivatives through multi-step synthetic sequences. A common strategy involves the N-alkylation or N-acylation of the glycine ester, followed by a cyclization step.
For example, N-protected amino acids can be converted into intermediates suitable for cyclization. beilstein-journals.org A synthetic route could involve the reductive amination of a keto-aldehyde with this compound, followed by an intramolecular cyclization to form the piperidine ring. Another approach is the intramolecular aza-Michael reaction, where an N-tethered alkene on the glycine derivative cyclizes to form the piperidine structure. mdpi.com
Furthermore, palladium-catalyzed cyclization reactions are a powerful tool. An N-substituted derivative of this compound can be prepared and then subjected to a palladium-catalyzed intramolecular reaction to construct the piperidine ring system. whiterose.ac.uk For instance, a derivative containing an allylic group can undergo an intramolecular amination via an η³-allylpalladium complex to yield a functionalized piperidine. whiterose.ac.uk The synthesis of 2,6-disubstituted piperidines can also be achieved through the reductive cyclization of 6-oxoamino acid derivatives, which can be prepared from amino acid precursors. whiterose.ac.uk
Derivatization to Form Hydroxyalkyl and Carboxamide Structures
The functional groups of this compound allow for straightforward derivatization to produce other important classes of compounds, such as amino alcohols (hydroxyalkyl structures) and amides (carboxamide structures).
Hydroxyalkyl Structures: The synthesis of 2-aminoethan-1-ol derivatives can be readily achieved by the reduction of the benzyl ester group of an N-protected this compound. Strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) are typically used to convert the ester to a primary alcohol. The amino group must first be protected (e.g., with Boc or Cbz groups) to prevent side reactions. This transformation yields an N-protected 2-aminoethanol, which is a valuable chiral building block for more complex molecules.
Carboxamide Structures: The primary amine of this compound is a nucleophile that can readily participate in amide bond formation. growingscience.com This is one of the most common and important reactions in medicinal chemistry. growingscience.com The coupling of this compound with a carboxylic acid is typically facilitated by a coupling reagent. Common reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), often in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). growingscience.comniscpr.res.in This reaction yields an N-acyl derivative of this compound, effectively creating a peptide-like linkage. This transformation is fundamental to the construction of peptides and other complex amides. niscpr.res.innih.gov
Applications of Benzyl 2 Aminoacetate in Advanced Organic Synthesis
Role as a Carboxyl Protecting Group in Peptide Synthesis
The strategic protection of reactive functional groups is a cornerstone of successful peptide synthesis. Benzyl (B1604629) 2-aminoacetate plays a significant role as a carboxyl protecting group, effectively masking the carboxylic acid functionality of glycine (B1666218) to prevent unwanted side reactions during peptide bond formation. The benzyl ester is favored due to its stability under various reaction conditions and the mild methods available for its subsequent removal.
Benzyl esters, including Benzyl 2-aminoacetate, are employed in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS). libretexts.orgnih.govchempep.comgencefebio.com In SPPS, the C-terminal amino acid is anchored to an insoluble resin, and the peptide chain is elongated in a stepwise manner. chempep.combachem.com While Fmoc/tBu strategies are now more common, the historical Boc/benzyl strategy highlights the utility of benzyl protecting groups for side chains. bachem.com The benzyl group's stability to the acidic conditions used for Boc deprotection makes it a suitable choice for side-chain protection in this methodology. creative-peptides.com
In solution-phase synthesis, all reactions are carried out in a homogenous solution. This classical approach, while more labor-intensive, remains valuable for large-scale synthesis of shorter peptides. chempep.comgencefebio.com this compound can be used to protect the carboxyl group of glycine, allowing for the controlled coupling with an N-protected amino acid. libretexts.org The resulting protected dipeptide can then be further elongated. The benzyl ester is easily introduced through standard esterification methods and can be removed under mild conditions, such as mild hydrolysis with aqueous NaOH or through catalytic hydrogenolysis, which cleaves the benzylic C-O bond. libretexts.org
| Synthesis Method | Role of this compound | Key Advantages |
| Solid-Phase Peptide Synthesis (SPPS) | Primarily used for side-chain protection in Boc-based strategies. | Stability to repeated acid treatments for N-terminal deprotection. creative-peptides.com |
| Solution-Phase Peptide Synthesis (LPPS) | Protects the C-terminal carboxyl group of glycine. | Ease of introduction and mild removal conditions (hydrolysis or hydrogenolysis). libretexts.org |
A significant challenge in peptide synthesis is the prevention of racemization at the chiral center of the amino acid during the activation of the carboxyl group for peptide bond formation. nih.gov While glycine itself is achiral and therefore not subject to racemization, the choice of protecting groups and coupling reagents can influence the stereochemical integrity of the adjacent chiral amino acids in the growing peptide chain. The use of benzyl esters, in general, is compatible with coupling conditions that minimize racemization, such as those carried out at low temperatures in non-polar solvents. gcwgandhinagar.com The activation of N-protected amino acids can lead to the formation of oxazolone (B7731731) intermediates, which are prone to racemization. The reaction conditions must be carefully controlled to suppress this side reaction. peptide.com
Recent research has highlighted the significant influence of the ester protecting group on the efficiency and substrate specificity of enzyme-catalyzed peptide synthesis. In chemoenzymatic copolymerization using papain, the benzyl ester group of amino acid monomers has been shown to enhance substrate affinity and broaden the substrate specificity of the enzyme. acs.org A study demonstrated that the polymerization efficiency of alanine (B10760859) and glycine benzyl esters was markedly greater than that of other esters like methyl, ethyl, and tert-butyl esters. acs.org
Specifically, the benzyl ester group was found to enhance the kinetic chain stabilization (KCS) efficiency, even at lower enzyme concentrations or with amino acids that typically have a low affinity for papain, such as glycine. acs.org This enhancement allows for ideal copolymerization where the monomer feed ratio corresponds directly to the composition of the resulting polypeptides. acs.org This finding is particularly noteworthy as it enables the chemoenzymatic polymerization of glycine, which is otherwise a challenging substrate for papain. acs.org The enhanced reactivity of amino acid benzyl esters could also broaden the choice of enzyme catalysts for chemoenzymatic polymerization, including those with lower activity but different substrate specificities. acs.org
| Ester Group | Polymerization Efficiency with Papain | Impact on Glycine Polymerization |
| Benzyl Ester | Significantly greater than other esters. acs.org | Enables efficient chemoenzymatic polymerization. acs.org |
| Methyl Ester | Lower efficiency. acs.org | Low affinity and reactivity. acs.org |
| Ethyl Ester | Lower efficiency. acs.org | Low affinity and reactivity. acs.org |
| tert-Butyl Ester | Lower efficiency. acs.org | Low affinity and reactivity. acs.org |
Utilization as a Chiral Building Block in Asymmetric Synthesis
Beyond its role in peptide synthesis, this compound and its derivatives serve as valuable chiral building blocks in asymmetric synthesis, a field focused on the stereoselective preparation of complex chiral molecules. deutscher-apotheker-verlag.deresearchgate.net The inherent chirality of amino acids, when appropriately modified, can be leveraged to control the stereochemical outcome of subsequent reactions.
Derivatives of this compound are utilized in various enantioselective transformations. For instance, N-unprotected amino acid esters can act as nucleophiles in catalytic asymmetric Tsuji–Trost benzylation reactions to produce unnatural optically active α-benzyl amino acids. nih.gov This reaction is promoted by a ternary catalyst system and demonstrates the utility of amino acid esters in constructing new stereocenters with high enantioselectivity. nih.gov Furthermore, chiral derivatives of amino acids are instrumental in the synthesis of other valuable chiral molecules like β-amino acids, which have significant pharmacological applications. The development of catalytic asymmetric methods for these transformations is a key area of research. nih.gov
The fundamental structure of this compound provides a scaffold for the synthesis of more complex and stereochemically rich molecules. For example, optically pure β-N,N-dibenzylamino benzyl esters, derived from α-amino acids, have been used to synthesize enantiomerically pure anti-β-amino alcohols with excellent stereoselectivity. ull.es This methodology involves the sequential reduction of the ester to an aldehyde followed by the in-situ addition of a Grignard reagent. ull.es This approach demonstrates the versatility of amino acid benzyl esters in constructing complex stereoselective structures that are precursors to biologically active molecules. ull.es The ability to incorporate these building blocks into larger molecules with precise stereochemical control is crucial for the synthesis of natural products and pharmaceuticals. nih.govresearchgate.net
Intermediate in the Synthesis of Natural Products and Analogues
This compound serves as a crucial intermediate in the total synthesis of various natural products and their structurally related analogues. Its utility lies in its ability to act as a nucleophile or to be elaborated into more complex fragments that are subsequently integrated into the target molecule. The benzyl ester provides a stable protecting group for the carboxylic acid functionality throughout multi-step synthetic sequences, which can be readily removed under mild hydrogenolysis conditions in the final stages of the synthesis.
One notable area of application is in the synthesis of β-lactam antibiotics and their analogues. The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a cornerstone of β-lactam construction. In this context, derivatives of this compound can be utilized to form the C3-amino substituted β-lactam core, a key structural motif in many biologically active compounds. While direct examples of this compound in the synthesis of a specific named natural product are not extensively detailed in readily available literature, its role as a fundamental glycine building block is implicit in the broader field of peptide and amino acid-derived natural product synthesis. For instance, in the synthesis of complex cyclic peptides with antimicrobial or other therapeutic properties, benzyl-protected amino acids, including glycine benzyl ester, are standard components in solid-phase peptide synthesis (SPPS) and solution-phase fragment couplings.
Precursor for Specialized Amino Acid Derivatives and Peptidomimetics
The development of novel therapeutic agents often relies on the synthesis of non-proteinogenic (unnatural) amino acids and peptidomimetics. This compound is a valuable precursor in this endeavor, providing a readily modifiable glycine template.
Specialized Amino Acid Derivatives:
A key strategy for synthesizing specialized α-amino acid derivatives involves the diastereoselective alkylation of chiral glycine enolate equivalents derived from this compound. By converting this compound into a chiral Schiff base or a cyclic derivative, such as an oxazinone, it is possible to control the stereochemistry of subsequent alkylation reactions. For example, a chiral oxazinone derived from L-phenylalanine can be alkylated in a highly diastereoselective manner to introduce a variety of side chains, leading to the synthesis of a range of α-alkylated amino acids. After the alkylation step, the chiral auxiliary can be cleaved to yield the desired unnatural amino acid with the benzyl ester still intact for further manipulation or final deprotection.
| Starting Material | Chiral Auxiliary | Alkylating Agent | Product (after hydrolysis) |
| This compound | (S)-N-benzylproline derivative | Alkyl halide (R-X) | α-Alkyl-glycine benzyl ester |
| This compound | Phenylalanine-derived oxazinone | Various electrophiles | α-Substituted phenylalanine analogues |
Peptidomimetics:
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and bioavailability. This compound is a foundational component in the synthesis of various peptidomimetic scaffolds.
β-Turn Mimetics: The β-turn is a common secondary structure in peptides that is crucial for molecular recognition. Constrained lactams are often used to mimic this turn. While direct synthesis from this compound is not the primary route, it can be a precursor to the amino acid building blocks that are then incorporated into these constrained cyclic structures.
Aza-peptides: In aza-peptides, the α-carbon of an amino acid residue is replaced by a nitrogen atom. The synthesis of aza-β³-amino acid monomers can involve the nucleophilic substitution of benzyl bromoacetate (B1195939) with a protected hydrazine (B178648) derivative. nih.gov Although this uses a derivative of benzyl acetate, it highlights the utility of the benzyl ester in constructing these peptidomimetic building blocks.
Macrocyclic Peptides: Macrocyclization is a common strategy to improve the conformational rigidity and biological activity of peptides. In the solid-phase synthesis of macrocyclic peptides, benzyl-protected amino acids are frequently employed. The benzyl group's stability to the conditions of peptide coupling and its facile removal make it an ideal protecting group in these complex syntheses.
The following table summarizes the types of specialized derivatives and peptidomimetics that can be synthesized using this compound as a precursor.
| Derivative/Peptidomimetic Class | Synthetic Strategy | Key Role of this compound |
| α-Alkyl Amino Acids | Diastereoselective alkylation of chiral glycine enolates | Provides the glycine backbone |
| Aza-β³-amino Acids | Nucleophilic substitution with protected hydrazines | Benzyl ester serves as a stable protecting group |
| Macrocyclic Peptides | Solid-phase peptide synthesis and cyclization | Incorporated as a benzyl-protected glycine residue |
| β-Turn Mimetics | Synthesis of constrained lactam building blocks | Precursor to the linear peptide chain before cyclization |
Applications in Medicinal Chemistry and Biochemical Research
Intermediate in Pharmaceutical Development
The structural characteristics of Benzyl (B1604629) 2-aminoacetate make it a versatile intermediate in pharmaceutical manufacturing and drug discovery. evonik.com Amino acids and their derivatives are considered ideal for drug production as they are readily modified and can act as precursors for chiral substances. evonik.com
Benzyl 2-aminoacetate is a key intermediate in the synthesis of certain active pharmaceutical ingredients. A notable example is its use in the production of Racecadotril, an antidiarrheal drug. The compound also serves as a protected form of glycine (B1666218) in peptide synthesis, reacting, for instance, with 3-bromopropionyl chloride to create benzylester intermediates that are crucial in the synthesis of β-lactam antibiotics. Its role extends to being a precursor for peptidomimetics and Schiff base derivatives.
The conjugation of natural compounds or existing drugs with amino acids or their derivatives is a strategy employed to enhance pharmacokinetic properties and physiological effects. mdpi.com This approach can improve characteristics like solubility and bioavailability. mdpi.comnih.gov By modifying a parent compound with an amino acid derivative, it is possible to create prodrugs or new chemical entities with improved therapeutic potential. nih.gov For example, research into various classes of compounds has shown that the introduction of amino acid moieties can lead to derivatives with stronger cytotoxic activity against tumor cells compared to the parent compound. nih.gov The versatility of amino acid derivatives allows them to be used as linkers to connect a bioactive unit with other drug moieties, potentially leading to new synergistic effects or targeted delivery. rsc.org
Investigation of Biological Activities of this compound Derivatives
Derivatives of this compound have been synthesized and investigated for a range of biological activities, leading to the discovery of compounds with potential therapeutic applications in infectious diseases, neurology, and neurodegenerative disorders.
Derivatives of benzyl-substituted amino acids have shown promise as antimicrobial agents. Research has demonstrated that O-benzyl derivatives, in particular, can exhibit potent activity against various pathogens. mdpi.com For example, studies on related glycine ester derivatives have revealed notable antimicrobial effects. One such study on Ethyl 2-[benzyl(ethyl)amino]acetate, a tertiary amine-containing ester, showed significant antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with minimum inhibitory concentrations (MICs) that were comparable to established antibiotics. Further research into N-acyl glycine derivatives has also explored their antibacterial and antifungal properties. researchgate.net
Table 1: Antimicrobial Activity of a Benzyl Aminoacetate-Related Derivative
| Compound | Target Organism | Reported Activity (MIC) |
| Ethyl 2-[benzyl(ethyl)amino]acetate | Staphylococcus aureus | 32 µg/mL |
| Ethyl 2-[benzyl(ethyl)amino]acetate | Escherichia coli | Comparable to established antibiotics |
MIC: Minimum Inhibitory Concentration
While glycine itself has weak anticonvulsant properties, derivatives such as N-(benzyloxycarbonyl)glycine (Z-glycine) have demonstrated significantly greater activity. acs.orgnih.govnih.govacs.org Studies have shown that Z-glycine is effective in various seizure models, including the maximal electroshock (MES) test, where glycine is inactive. acs.orgnih.govacs.org This has prompted the synthesis and evaluation of a series of ester and amide derivatives of N-(benzyloxycarbonyl)glycine to identify more potent agents. acs.orgnih.govacs.org
Among the derivatives studied, N-(benzyloxycarbonyl)glycine benzylamide emerged as a particularly potent compound. acs.orgnih.gov Its anticonvulsant activity in the MES test was found to be comparable to the established antiepileptic drug phenytoin. acs.orgnih.govacs.org This compound also effectively suppressed tonic seizures in chemically induced models, including those using strychnine, 3-mercaptopropionic acid, and pentylenetetrazole. acs.orgnih.govacs.org
Table 2: Anticonvulsant Activity of N-(benzyloxycarbonyl)glycine Derivatives in Mice (MES Test)
| Compound | Median Effective Dose (ED₅₀) at 30 min (i.p.) | Median Effective Dose (ED₅₀) at 3 h (i.p.) |
| N-(benzyloxycarbonyl)glycine benzylamide | 4.8 mg/kg acs.orgnih.govacs.org | 11.6 mg/kg acs.orgnih.govacs.org |
| N-(benzyloxycarbonyl)glycine (Z-glycine) | 1 mmol/kg (active) nih.gov | 1 mmol/kg (as active as sodium valproate) nih.gov |
MES: Maximal Electroshock; i.p.: Intraperitoneal administration
Derivatives featuring a benzylamino structure are being actively investigated as potential multifunctional agents for the treatment of complex neurodegenerative disorders like Alzheimer's disease. nih.gov The therapeutic strategy often involves designing molecules that can interact with multiple targets involved in the disease's pathology, such as key enzymes and protein aggregation processes. nih.govmdpi.com
One area of focus is the inhibition of cholinesterases, such as butyrylcholinesterase (BChE), whose activity increases in the later stages of Alzheimer's disease. mdpi.com A series of N-benzyl benzamide (B126) derivatives were developed as highly selective and potent BChE inhibitors, with some compounds showing inhibitory concentrations (IC₅₀) in the sub-nanomolar range. nih.gov In another study, a series of 1-benzylamino-2-hydroxyalkyl derivatives were designed to act on multiple targets. nih.gov One promising compound from this series, a diphenylpropylamine derivative, demonstrated balanced activity by inhibiting BChE, β-secretase (BACE-1), and the aggregation of both amyloid-β and tau protein, all of which are central to Alzheimer's pathology. nih.gov
Table 3: Activity of this compound Derivatives in Alzheimer's Disease Research
| Derivative Class | Compound Example | Target | In Vitro Activity (IC₅₀) |
| 1-Benzylamino-2-hydroxyalkyl Derivatives | Diphenylpropylamine derivative 10 | Butyrylcholinesterase (hBuChE) | 7.22 μM nih.gov |
| β-secretase (hBACE-1) | 41.60 μM nih.gov | ||
| Amyloid β aggregation | 3.09 μM nih.gov | ||
| N-Benzyl Benzamide Derivatives | Lead Compounds (e.g., S11-1014) | Butyrylcholinesterase (BChE) | Picomolar to nanomolar range nih.gov |
IC₅₀: Half-maximal inhibitory concentration; hBuChE: human Butyrylcholinesterase; hBACE-1: human beta-secretase 1
Enzyme Inhibition Studies (e.g., α-amylase, butyrylcholinesterase, β-secretase)
Information regarding the direct inhibitory effect of this compound on the enzymes α-amylase, butyrylcholinesterase, and β-secretase is not available in the reviewed scientific literature. Research on inhibitors for these enzymes typically involves different classes of molecules or more complex derivatives. frontiersin.orgnih.govgoogle.comnih.govnih.govnih.govsigmaaldrich.comut.ac.ircaymanchem.commdpi.comresearchgate.netijcmas.com
Role in Biochemical Research and Metabolic Pathway Studies
This compound, also known as Benzyl glycinate, serves as a valuable tool in biochemical research, particularly in the fields of protein synthesis and enzyme activity. chemimpex.com
Studies on Protein Synthesis and Enzyme Activity
This compound plays a crucial role in the laboratory synthesis of peptides and proteins. In this context, it functions as a glycine monomer where the carboxylic acid group is "protected" by a benzyl ester. ucalgary.ca This protection is essential to prevent uncontrolled reactions and to ensure that amino acids are linked together in a specific, predetermined sequence to form a desired peptide or protein. ucalgary.caspcmc.ac.in This method is a foundational technique for researchers to create custom proteins to study their structure and function. ucalgary.ca
The use of a benzyl group to protect carboxyl groups is a key component of established methods in solid-phase peptide synthesis (SPPS), such as the Boc/Bzl strategy, which was a revolutionary development in the field. masterorganicchemistry.compeptide.com
The compound is also used specifically in studies of enzyme activity. chemimpex.com A notable example is in the study of chemoenzymatic polymerization, where enzymes are used as catalysts for synthesizing polymers. In one study, the enzyme papain was used to polymerize amino acid monomers, including alanine (B10760859) and glycine with different ester protecting groups (methyl, ethyl, benzyl, and tert-butyl). acs.org The research found that the polymerization efficiency was significantly higher for monomers with a benzyl ester group, like this compound, compared to other esters. acs.org This indicates that the benzyl group enhances the interaction between the monomer and the enzyme catalyst. acs.org
Interactions with Biological Macromolecules (e.g., peptides, proteins)
The primary interaction of this compound with biological macromolecules is its function as a building block in peptide synthesis. chemimpex.com It acts as a substrate for enzymes, such as papain, in chemoenzymatic reactions. acs.org Research has shown that the benzyl ester group can enhance the affinity of the amino acid monomer for the enzyme's active site, thereby improving the efficiency of peptide bond formation. acs.org
The glycine and benzyl components of the molecule allow it to participate in various non-covalent interactions, such as hydrogen bonding, with biological macromolecules, which can influence enzyme activity and receptor binding in broader contexts. Its fundamental role, however, remains as a precursor that is covalently incorporated into the primary structure of peptides and proteins during planned synthesis. ucalgary.camasterorganicchemistry.com This allows for the precise construction of protein chains, which is vital for studying protein folding, function, and interactions.
Application in Drug Delivery Systems Research
This compound and its salt forms, such as Glycine benzyl ester hydrochloride, are utilized in pharmaceutical development research, including in the formulation of drug delivery systems. chemimpex.com Its use as an intermediate can help improve the bioavailability of certain active pharmaceutical ingredients. chemimpex.com
Furthermore, the compound is noted for its potential role in creating formulations with controlled, immediate, or modified release mechanisms, which are critical for optimizing the therapeutic effect of a drug. chemimpex.compharmacompass.com The synthesis of specialized peptides, such as cell-penetrating peptides (CPPs) used to transport drugs into cells, relies on the use of protected amino acids like this compound. nih.gov
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Benzyl (B1604629) 2-aminoacetate, providing detailed information about the carbon and hydrogen framework of the molecule.
¹H NMR and ¹³C NMR Chemical Shift Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in verifying the structure of Benzyl 2-aminoacetate by identifying the chemical environments of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. The aromatic protons of the benzyl group typically appear as a multiplet in the region of δ 7.2-7.4 ppm. The two protons of the benzylic methylene (B1212753) group (-CH₂-) adjacent to the ester oxygen are expected to produce a singlet at approximately δ 5.1 ppm. The methylene protons of the glycine (B1666218) moiety (-CH₂-) adjacent to the amino group would likely resonate as a singlet around δ 3.5 ppm. The amino group protons (-NH₂) can appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct peaks for each unique carbon atom in the molecule. The carbonyl carbon of the ester group is characteristically found downfield, typically in the range of δ 165-175 ppm. The carbons of the aromatic ring usually appear between δ 128 and δ 136 ppm. The benzylic methylene carbon is expected around δ 67-68 ppm, while the methylene carbon of the glycine unit would likely be observed around δ 49-50 ppm. caltech.edu
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic Protons (C₆H₅) | 7.2 - 7.4 (m) | 128 - 136 |
| Benzylic Methylene (-CH₂-Ph) | ~5.1 (s) | 67 - 68 |
| Glycine Methylene (-CH₂-NH₂) | ~3.5 (s) | 49 - 50 |
| Amino Protons (-NH₂) | Variable (br s) | - |
| Carbonyl Carbon (C=O) | - | 165 - 175 |
| Note: Chemical shifts are approximate and can be influenced by solvent and other experimental conditions. m = multiplet, s = singlet, br s = broad singlet. |
Chiral NMR for Enantiomeric Purity Determination
While this compound itself is not chiral, it is often used in the synthesis of chiral molecules. In such cases, chiral NMR spectroscopy becomes a critical tool for determining the enantiomeric purity of its derivatives. This technique utilizes chiral solvating agents or chiral lanthanide shift reagents to induce a chemical shift difference between the signals of the two enantiomers in the NMR spectrum. This allows for the quantification of the enantiomeric excess (ee) by integrating the distinct signals for each enantiomer.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing its fragmentation pattern. The molecular formula of this compound is C₉H₁₁NO₂, corresponding to a molecular weight of approximately 165.19 g/mol . nih.gov
In a typical mass spectrum, a molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. caltech.edu
The fragmentation of this compound under mass spectrometric conditions provides valuable structural information. Common fragmentation pathways include:
Benzyl Cation Formation: Cleavage of the bond between the benzylic carbon and the ester oxygen results in the formation of the stable benzyl cation (C₇H₇⁺), which gives a prominent peak at m/z 91. This is often the base peak in the spectrum. nih.govfiveable.me
Loss of the Benzyl Group: Fragmentation can also lead to the loss of the benzyl group, resulting in a fragment corresponding to the protonated glycine moiety.
Decarboxylation: The loss of carbon dioxide (CO₂) from the molecular ion or subsequent fragments can also be observed.
Table 2: Key Mass Spectrometry Fragments for this compound
| m/z | Fragment Ion | Interpretation |
| 165 | [C₉H₁₁NO₂]⁺ | Molecular Ion (M⁺) |
| 91 | [C₇H₇]⁺ | Benzyl cation (often the base peak) |
| 77 | [C₆H₅]⁺ | Phenyl cation |
| 65 | [C₅H₅]⁺ | Fragment from the benzene (B151609) ring |
| Note: The relative intensities of the peaks can vary depending on the ionization method and energy. |
Chromatographic Techniques for Purification and Purity Assessment (e.g., HPLC, TLC, Silica (B1680970) Gel Chromatography)
Chromatographic techniques are essential for the purification and assessment of the purity of this compound.
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the progress of reactions involving this compound and to get a preliminary assessment of its purity. rsc.orgacademie-sciences.fr It is often performed on silica gel plates. academie-sciences.fr The choice of eluent, typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, determines the retention factor (Rf) of the compound. rsc.org
Silica Gel Column Chromatography: For the purification of this compound on a larger scale, silica gel column chromatography is widely employed. rsc.orgsemanticscholar.org The compound is loaded onto a column packed with silica gel and eluted with an appropriate solvent system, allowing for the separation of the desired product from impurities. semanticscholar.org
High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient technique for the quantitative analysis of the purity of this compound. thermofisher.com Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid, is a common method. Chiral HPLC, employing a chiral stationary phase, can be used to separate and quantify the enantiomers of chiral derivatives of this compound. rsc.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. semanticscholar.org
The IR spectrum of this compound will exhibit characteristic absorption bands:
N-H Stretching: The amino group (-NH₂) typically shows one or two bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations. libretexts.org
C=O Stretching: A strong, sharp absorption band characteristic of the ester carbonyl group (C=O) is expected in the range of 1735-1750 cm⁻¹. wpmucdn.com
C-O Stretching: The C-O single bond stretching of the ester group will likely appear in the region of 1000-1300 cm⁻¹. wpmucdn.com
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring typically appear just above 3000 cm⁻¹. tu.edu.iq
Aromatic C=C Bending: The out-of-plane bending vibrations of the aromatic C-H bonds give rise to characteristic bands in the fingerprint region (below 1500 cm⁻¹), which can provide information about the substitution pattern of the benzene ring. tu.edu.iq
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** | Intensity |
| Amino (-NH₂) | N-H Stretch | 3300 - 3500 | Medium |
| Carbonyl (C=O) | C=O Stretch | 1735 - 1750 | Strong |
| Ester (C-O) | C-O Stretch | 1000 - 1300 | Strong |
| Aromatic Ring | C-H Stretch | > 3000 | Medium |
| Aromatic Ring | C=C Bending | < 1500 | Variable |
Computational and Theoretical Investigations of Benzyl 2 Aminoacetate Systems
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. wuxiapptec.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required for electronic excitation. researchgate.netirjweb.com
Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. nanobioletters.comdergipark.org.tr These descriptors include:
Ionization Potential (I): The energy required to remove an electron (I ≈ -E_HOMO).
Electron Affinity (A): The energy released when an electron is added (A ≈ -E_LUMO).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap. irjweb.com
Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating a molecule's polarizability. irjweb.com
Electronegativity (χ): The power of an atom to attract electrons (χ = (I + A) / 2).
While specific DFT calculations for Benzyl (B1604629) 2-aminoacetate were not found in the provided search results, the following table illustrates the type of data generated from such an analysis, based on calculations for analogous molecules. nanobioletters.comdergipark.org.tr
Table 1: Illustrative Quantum Chemical Descriptors
| Parameter | Symbol | Formula | Illustrative Value |
| HOMO Energy | E_HOMO | - | -6.3 eV |
| LUMO Energy | E_LUMO | - | 1.8 eV |
| Energy Gap | ΔE | E_LUMO - E_HOMO | 8.1 eV |
| Ionization Potential | I | -E_HOMO | 6.3 eV |
| Electron Affinity | A | -E_LUMO | -1.8 eV |
| Chemical Hardness | η | (I - A) / 2 | 4.05 eV |
| Chemical Softness | S | 1 / η | 0.247 eV⁻¹ |
| Electronegativity | χ | (I + A) / 2 | 2.25 eV |
Note: The values in this table are illustrative and not based on actual experimental or calculated data for Benzyl 2-aminoacetate.
The reactivity of a molecule can be further defined by its electrophilicity and nucleophilicity. The global electrophilicity index (ω) measures the energy stabilization when a system acquires an additional electronic charge from the environment. luisrdomingo.com It is calculated using the electronic chemical potential (μ ≈ -χ) and chemical hardness (η) as ω = μ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile.
Conversely, the global nucleophilicity index (N) is defined relative to a reference molecule, often tetracyanoethylene (B109619) (TCE), and provides a measure of a molecule's ability to act as a nucleophile. luisrdomingo.comrsc.org Local reactivity indices, such as local electrophilicity (ωk) and local nucleophilicity (Nk), can also be calculated to identify the specific atomic sites within a molecule that are most susceptible to nucleophilic or electrophilic attack, respectively. rsc.orgresearchgate.net These local indices are crucial for predicting regioselectivity in chemical reactions. rsc.org
Molecular Docking and Simulation Studies
Molecular docking and simulation are computational techniques used to predict how a small molecule (ligand), such as this compound, interacts with a macromolecular target, typically a protein. smolecule.com These methods are vital in drug discovery and molecular biology to understand the basis of molecular recognition. cardiff.ac.uk
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, forming a stable complex. nih.gov The process involves preparing the 3D structures of both the ligand and the protein and then using a scoring function to evaluate numerous possible binding poses. nanobioletters.com The output is typically a binding affinity or docking score, usually in kcal/mol, which estimates the strength of the interaction. A more negative score generally indicates a stronger, more favorable binding interaction. nanobioletters.com
Docking studies also reveal the specific types of non-covalent interactions that stabilize the ligand-protein complex. These can include:
Hydrogen bonds
Hydrophobic interactions
Pi-alkyl or pi-pi stacking interactions
Salt bridges (ionic interactions) rsc.org
For example, in studies of related compounds, the amino and ester groups are often found to form critical hydrogen bonds with amino acid residues in the protein's active site. researchgate.netniscpr.res.in The benzyl group can engage in hydrophobic or pi-stacking interactions. core.ac.uk The ability to predict these interactions is crucial for designing molecules with improved affinity and selectivity for a specific protein target. rsc.orgfrontiersin.org
Table 2: Illustrative Molecular Docking Results
| Ligand | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Types |
| This compound | Hypothetical Kinase | -8.0 | Glu211, His225 | Hydrogen Bond |
| This compound | Hypothetical Kinase | -8.0 | Val180, Leu240 | Hydrophobic |
| This compound | Hypothetical Kinase | -8.0 | Phe290 | Pi-Alkyl |
Note: This table is for illustrative purposes. The target protein and results are hypothetical and serve to demonstrate the data obtained from a molecular docking study.
This compound is a flexible molecule due to several rotatable single bonds. Conformational analysis aims to identify the different spatial arrangements (conformers) of the molecule and their relative energies. copernicus.org A molecule's conformation can significantly impact its ability to bind to a protein target, as only specific conformations may fit into the binding site. copernicus.org
Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide experimental information on conformational dynamics in solution, such as the presence of multiple rotamers and the energy barriers to their interconversion. copernicus.org Computational methods, including molecular dynamics (MD) simulations, complement this by providing an atomistic view of the molecule's movement over time. MD simulations can explore the conformational landscape, revealing the most stable and most populated conformers and the flexibility of different parts of the molecule. This information is critical for understanding the "bioactive conformation"—the specific shape the ligand adopts when it binds to its target. copernicus.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. afjbs.com
The development of a QSAR model involves several steps:
Data Set Preparation: A series of compounds with known biological activities (e.g., IC50 values) is collected.
Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors is calculated. These can describe physicochemical properties (e.g., logP), electronic properties (from DFT), or 3D structural features.
Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), are used to build an equation that correlates the descriptors (independent variables) with biological activity (dependent variable). researchgate.net
Validation: The model's statistical significance and predictive power are rigorously tested using internal (e.g., leave-one-out cross-validation, Q²_LOO) and external validation techniques. researchgate.net
A hypothetical QSAR model for a series of this compound analogs might take the form of the equation below, where 'C' represents a constant and 'Descriptor' refers to a calculated molecular property.
Table 3: Example of a QSAR Model and its Validation Metrics
| Model Equation | R² | Q² | R²_pred (External) |
| pIC₅₀ = C₁(Descriptor A) - C₂(Descriptor B) + C₃ | 0.85 | 0.75 | 0.81 |
Note: This table illustrates the format of a QSAR model. The equation and statistical values are hypothetical.
Correlation of Molecular Descriptors with Biological Activity
A fundamental aspect of computational drug design is the establishment of a correlation between the structural or physicochemical properties of a molecule and its biological activity. imist.ma This is achieved through the calculation of various molecular descriptors and the development of a mathematical relationship, often through regression analysis, that links these descriptors to an observed biological response. biolscigroup.us The basic principle of QSAR is that the activity of a compound is a function of its molecular structure and properties. imist.ma
For this compound, a range of molecular descriptors can be calculated to build a QSAR model. These descriptors are numerical values that encode different aspects of the molecule's structure and properties. They are broadly categorized into electronic, steric, hydrophobic, and topological descriptors. turkjps.orgscispace.com
Key Molecular Descriptors for this compound:
Electronic Descriptors: These describe the electronic properties of the molecule, which are crucial for interactions with biological targets. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. dergipark.org.trdntb.gov.ua For instance, the HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. These are critical in forming bonds or interacting with receptor sites. biolscigroup.us
Steric Descriptors: These relate to the size and shape of the molecule. Molar Refractivity (MR), for example, is a measure of the volume occupied by a molecule and is related to van der Waals forces. dergipark.org.tr The shape and size of the benzyl group and the aminoacetate moiety would significantly influence how the molecule fits into a binding pocket.
Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a common descriptor for hydrophobicity. vulcanchem.com It describes how a molecule distributes itself between a lipid-like (non-polar) and an aqueous (polar) phase. This is critical for understanding how a drug candidate might cross cell membranes. For this compound, the benzyl group contributes to its hydrophobicity. vulcanchem.com
Topological Descriptors: These are numerical representations of the molecular structure, such as molecular connectivity indices, which describe the branching and connectivity of atoms within the molecule.
To establish a correlation, a series of this compound derivatives would be synthesized and their biological activity (e.g., IC50 values against a specific enzyme or cell line) would be measured. A QSAR model can then be developed using statistical methods like Multiple Linear Regression (MLR). ut.ac.ir
An illustrative QSAR equation might look like:
pIC50 = c0 + c1(logP) + c2(MR) + c3(LUMO)
Where pIC50 is the negative logarithm of the biological activity, and c0, c1, c2, and c3 are coefficients determined by the regression analysis. A positive coefficient for a descriptor would indicate that an increase in that descriptor's value leads to an increase in biological activity, while a negative coefficient would indicate the opposite. nih.gov
Below is a hypothetical data table illustrating the relationship between molecular descriptors and the biological activity of a set of this compound derivatives.
| Compound | R-group | pIC50 | logP | Molar Refractivity (MR) | LUMO (eV) |
| This compound | H | 4.5 | 1.1 | 45.2 | -0.5 |
| Derivative 1 | 4-Cl | 5.2 | 1.8 | 50.1 | -0.8 |
| Derivative 2 | 4-CH3 | 4.8 | 1.6 | 49.8 | -0.4 |
| Derivative 3 | 4-NO2 | 5.8 | 1.0 | 48.5 | -1.5 |
| Derivative 4 | 2-F | 5.0 | 1.2 | 45.0 | -0.7 |
Predictive Models for Derivative Design
Once a statistically significant QSAR model is established, it can be used as a predictive tool for the design of new derivatives with potentially improved biological activity. turkjps.org The model provides insights into which molecular properties are most important for the desired activity, guiding the synthetic chemist in making targeted modifications to the lead compound, this compound. mdpi.com
For example, if the QSAR model for a series of this compound derivatives against a particular target shows that:
Increased hydrophobicity (higher logP) is beneficial for activity.
The presence of an electron-withdrawing group on the benzyl ring (lower LUMO energy) enhances activity.
Steric bulk in a specific region is detrimental to activity.
Based on these insights, a medicinal chemist could prioritize the synthesis of new derivatives. For instance, they might introduce different halogen atoms or other lipophilic groups onto the benzyl ring to increase logP, while avoiding bulky substituents in sterically sensitive regions.
Workflow for Predictive Model-Based Derivative Design:
Lead Compound Identification: this compound is selected as the lead structure.
Generation of a Training Set: A diverse set of derivatives is synthesized and their biological activities are determined.
Calculation of Molecular Descriptors: A wide range of descriptors is calculated for each compound in the training set.
Model Development and Validation: A QSAR model is built using statistical techniques. The model's predictive power is rigorously validated using internal and external validation methods. turkjps.org
Design of New Derivatives: The validated model is used to predict the activity of a virtual library of yet-to-be-synthesized this compound derivatives.
Prioritization and Synthesis: Compounds with the highest predicted activities are prioritized for synthesis and subsequent biological testing.
The following table provides a hypothetical example of how a predictive model could be used to screen virtual derivatives of this compound.
| Proposed Derivative | Modification | Predicted pIC50 | Key Descriptors Influencing Prediction | Synthesis Priority |
| Derivative 5 | 3,4-dichloro | 6.5 | High logP, Low LUMO | High |
| Derivative 6 | 4-OCH3 | 4.2 | High LUMO | Low |
| Derivative 7 | 4-CF3 | 6.8 | High logP, Very Low LUMO | High |
| Derivative 8 | 2,6-dimethyl | 3.9 | Increased Steric Hindrance | Low |
Through this iterative cycle of design, synthesis, testing, and model refinement, computational and theoretical investigations play a crucial role in optimizing the biological activity of lead compounds like this compound and accelerating the drug discovery process.
Future Research Directions and Emerging Trends
Development of Novel Synthetic Strategies for Enhanced Efficiency and Selectivity
The synthesis of benzyl (B1604629) 2-aminoacetate and its derivatives is a cornerstone of its application. Traditional methods like Fischer esterification, while effective, often contend with challenges such as corrosive catalysts and equilibrium limitations. Future research will likely focus on developing novel, more efficient, and selective synthetic strategies.
Modern organic synthesis is increasingly moving towards greener and more sustainable practices. This includes the use of catalyst-free reactions conducted at room temperature to minimize energy consumption and avoid toxic reagents. rsc.org The development of such protocols for benzyl 2-aminoacetate would represent a significant advancement. Additionally, exploring alternative catalysts that are reusable and operate under milder conditions is a key area of interest. For instance, the use of solid acid catalysts like silica (B1680970) gel sulfonic acid has shown promise in related esterifications, offering high yields and reusability.
Further research into reaction conditions, such as the use of microwave irradiation to accelerate reaction times and improve yields, could also provide more efficient pathways. The goal is to create synthetic routes that are not only high-yielding but also atom-economical and environmentally benign.
Exploration of Diverse Derivatization Pathways for Bioactive Compounds
This compound serves as a crucial intermediate in the synthesis of a wide array of bioactive compounds. core.ac.uk Its structure, featuring a primary amine and a benzyl-protected carboxylic acid, allows for a multitude of derivatization reactions. Future research will undoubtedly delve deeper into exploring these pathways to generate novel molecules with potential therapeutic applications.
One promising avenue is the use of this compound in the synthesis of peptide-based drugs. Its protected glycine (B1666218) structure makes it an ideal starting material for solid-phase peptide synthesis (SPPS), a cornerstone of modern drug discovery. nih.gov Furthermore, the amino group can be readily acylated or alkylated to introduce diverse functionalities. For example, N-benzylation of phenethylamines has been shown to significantly increase binding affinity at certain receptors. nih.gov Similar strategies applied to derivatives of this compound could lead to the discovery of potent and selective modulators of various biological targets.
The exploration of multicomponent reactions (MCRs) involving this compound is another exciting frontier. MCRs allow for the construction of complex molecules in a single step, offering significant advantages in terms of efficiency and diversity. By incorporating this compound into MCRs, researchers can rapidly generate libraries of novel compounds for high-throughput screening against various diseases.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of chemical synthesis with automated platforms is revolutionizing the way chemists approach molecule production. syrris.com Flow chemistry, in particular, offers numerous advantages over traditional batch processing, including enhanced safety, improved reproducibility, and the ability to telescope multiple reaction steps into a continuous process. syrris.comrsc.org
Future research will focus on adapting and optimizing the synthesis and derivatization of this compound for flow chemistry systems. This will enable the rapid and efficient production of libraries of related compounds for screening purposes. syrris.com Automated flow synthesis can significantly reduce the time and resources required for lead optimization in drug discovery programs. syrris.com The development of robust flow chemistry protocols for reactions involving this compound will be instrumental in accelerating the discovery of new bioactive molecules. nih.gov
Advanced Applications in Materials Science and Polymer Chemistry
Beyond its applications in the life sciences, this compound and its derivatives hold potential in the fields of materials science and polymer chemistry. The presence of both an amine and a protected carboxylic acid functionality makes it a versatile monomer for the synthesis of novel polymers.
For instance, it can be incorporated into polyamide or polyester (B1180765) backbones to impart specific properties. The benzyl group can be later removed to expose a free carboxylic acid, which can be used for further functionalization or to create pH-responsive materials. Research in this area could lead to the development of new biocompatible and biodegradable polymers for applications in drug delivery, tissue engineering, and medical devices.
Furthermore, the amino group can be used to modify the surface of materials, introducing new functionalities. For example, it could be used to attach biomolecules to a surface or to create materials with specific catalytic or recognition properties. The ability to act as a crosslinking inhibitor in certain polymerization reactions also highlights its potential utility in controlling polymer architecture.
Further Elucidation of Structure-Activity Relationships Through Computational and Experimental Synergy
Understanding the relationship between the chemical structure of a molecule and its biological activity (Structure-Activity Relationship, SAR) is fundamental to drug design. nih.gov For derivatives of this compound, a synergistic approach combining computational modeling and experimental validation will be crucial for future advancements.
Computational methods, such as molecular docking and quantum chemical calculations, can be used to predict how derivatives of this compound will interact with biological targets. researchgate.net This can help in prioritizing which compounds to synthesize and test, thereby saving time and resources. For example, computational studies can help in designing derivatives with improved binding affinity or selectivity for a particular enzyme or receptor.
Q & A
Q. What are the common synthetic routes for Benzyl 2-aminoacetate, and how are reaction conditions optimized?
this compound is typically synthesized via esterification of glycine derivatives with benzyl alcohol under acid catalysis. Key parameters include solvent selection (e.g., toluene or dichloromethane), temperature control (60–80°C), and stoichiometric ratios of reactants. Catalysts like sulfuric acid or ammonium cerium phosphate (ACP) are used to enhance yield . Purification often involves recrystallization from ethanol or ether, with hydrochloride salts (e.g., Glycine benzyl ester hydrochloride) isolated for stability .
Q. How can spectroscopic techniques (e.g., NMR, IR) validate the structure of this compound?
- NMR : Analyze H and C spectra for characteristic peaks: benzyl protons (δ 7.2–7.4 ppm), methylene groups adjacent to the amino moiety (δ 3.8–4.2 ppm), and carbonyl signals (δ 170–175 ppm) .
- IR : Identify absorption bands for ester C=O (~1740 cm) and NH stretches (~3300 cm) . Cross-validate with XRD for crystalline derivatives, as demonstrated in glycine benzyl ester hydrochloride structures .
Q. What safety protocols are critical when handling this compound in the lab?
- Use NIOSH-approved face shields and safety glasses to prevent ocular exposure .
- Wear nitrile gloves inspected for integrity, and follow proper removal techniques to avoid skin contact .
- Store in airtight containers at 2–8°C to prevent hydrolysis, especially for hydrochloride salts .
Advanced Research Questions
Q. How can reaction conditions be optimized to maximize yield in this compound synthesis?
Employ a uniform experimental design to test variables:
Q. How to resolve contradictions in spectroscopic data for this compound derivatives?
Discrepancies in NMR or IR spectra may arise from tautomerism or salt formation. For example:
- Hydrochloride salts : Protonation of the amino group shifts NH signals downfield in H NMR .
- Hygroscopicity : Moisture absorption can obscure IR bands; use anhydrous KBr pellets and dry N purge during analysis . Cross-check with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
Q. What catalytic mechanisms underlie the synthesis of this compound?
Acid catalysts (e.g., HSO) protonate the carbonyl oxygen, facilitating nucleophilic attack by benzyl alcohol. In ACP-catalyzed reactions, Ce ions activate the carboxylic acid via coordination, lowering the activation energy for ester formation . Kinetic modeling suggests a pseudo-first-order dependence on benzyl alcohol concentration under excess conditions .
Q. How does this compound stability vary under different pH and solvent conditions?
- Aqueous solutions : Hydrolysis occurs rapidly at pH > 8, yielding glycine and benzyl alcohol. Stabilize with buffers (pH 4–6) .
- Organic solvents : Stable in aprotic solvents (e.g., DMF, DMSO) for >48 hours at 25°C. Avoid DCM with trace HCl to prevent salt precipitation .
Q. What alternative methods exist for synthesizing this compound derivatives?
Q. What are the degradation pathways of this compound under oxidative conditions?
Thermolysis studies indicate cleavage of the ester bond at >150°C, producing benzyl radicals and glycine fragments. Radical intermediates can be trapped using EPR spectroscopy . Oxidative degradation in the presence of peroxides forms benzaldehyde and glycine derivatives, identified via GC-MS .
Q. How to handle hygroscopic or reactive intermediates during this compound synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
